
1-Bromo-3-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methoxynaphthalene is a chemical compound with the molecular formula C11H9BrO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,3-dibromonaphthalene with the corresponding nucleophile . This process has been described in various scientific papers and is a key step in the production of this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H9BrO . This indicates that the compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a reactant in the synthesis of other compounds and its reaction mechanisms have been studied in detail .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 237.1 . More detailed physical and chemical properties may be available in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Intermediate Uses
1-Bromo-3-methoxynaphthalene serves as a key intermediate in various synthetic processes. Its derivatives are instrumental in the preparation of biologically active compounds. For instance, Xu and He (2010) outlined the synthesis of 2-Bromo-6-methoxynaphthalene, a close relative, highlighting its role as an intermediate in producing non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, Limaye et al. (2012) demonstrated the synthesis of 2-Allyl-3-bromo-1,4-dimethoxynaphthalene, used in constructing various bioactive pyranonaphthoquinones (Rohan A. Limaye et al., 2012).
Analytical Applications
The compound also finds applications in analytical chemistry. Cavrini et al. (1993) used 2-Bromoacetyl-6-methoxynaphthalene as a pre-chromatographic fluorescent labelling reagent for high-performance liquid chromatography (HPLC) analysis of bile acids (V. Cavrini et al., 1993). Another study by Gatti et al. (1992) involved the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labelling reagent in HPLC separation of biologically active carboxylic acids (R. Gatti et al., 1992).
Spectroscopic Analysis
In the field of spectroscopy, Govindarajan et al. (2010) conducted a scaled quantum FT-IR and FT-Raman spectral analysis of 1-methoxynaphthalene, a structurally similar compound, to understand its vibrational properties (M. Govindarajan et al., 2010). This kind of analysis is crucial for understanding the structural and functional aspects of such compounds.
Potential Pharmaceutical Applications
An interesting application in the pharmaceutical domain is presented by Saji et al. (2021), who conducted experimental and theoretical spectroscopic analysis on 2-bromo-6-methoxynaphthalene. This study indicated potential anti-cancer activities, suggesting its use as a pharmaceutical product (Rinnu Sara Saji et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Bromo-3-methoxynaphthalene is a chemical compound used in organic synthesis. The primary targets of this compound are often other organic molecules in a reaction mixture. It’s used as a reagent to introduce the 3-methoxynaphthalene moiety into a larger molecule .
Mode of Action
The compound can participate in various types of reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the bromine atom in this compound is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Result of Action
The result of this compound’s action is the formation of a new organic compound. The exact nature of this compound depends on the other reactants present in the reaction and the conditions under which the reaction is carried out .
Disclaimer: This article is intended for informational purposes only The use of this compound should be performed by trained professionals in a controlled environment following all safety protocolsAlways consult with a trained professional or refer to the material safety data sheet (MSDS) for handling instructions .
Propriétés
IUPAC Name |
1-bromo-3-methoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVSVDNPAVXAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5111-34-2 |
Source


|
| Record name | 1-bromo-3-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

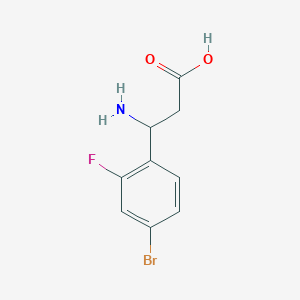

![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)

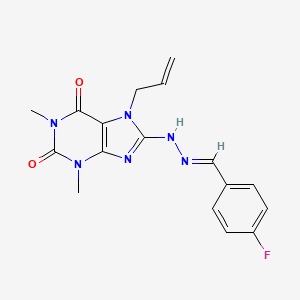
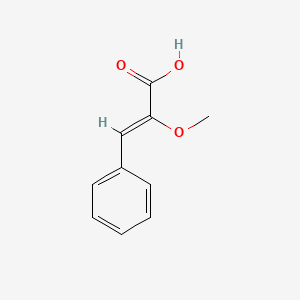
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
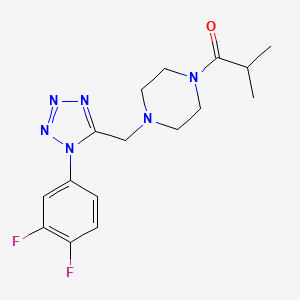
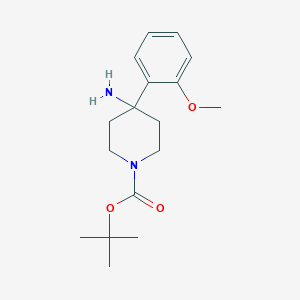

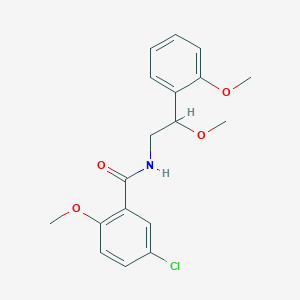
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)